molecular formula C15H12Cl2O3 B2425324 Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate CAS No. 84404-04-6

Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate

Cat. No.: B2425324
CAS No.: 84404-04-6
M. Wt: 311.16
InChI Key: LUCCBUCCCONRHR-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate is an organic compound with the molecular formula C15H12Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3,4-dichlorobenzyl ether moiety. This compound is often used in various chemical research and industrial applications due to its unique chemical properties .

Scientific Research Applications

Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate is used in several scientific research applications:

Preparation Methods

The synthesis of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with 3,4-dichlorobenzyl chloride. The reaction conditions often include the use of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Synthetic Route:

  • Esterification:

    • Reactants: 4-hydroxybenzoic acid, methanol
    • Catalyst: Sulfuric acid
    • Conditions: Reflux
    • Product: Methyl 4-hydroxybenzoate
  • Etherification:

    • Reactants: Methyl 4-hydroxybenzoate, 3,4-dichlorobenzyl chloride
    • Base: Potassium carbonate
    • Solvent: Acetone
    • Conditions: Reflux
    • Product: this compound

Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorobenzyl group can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate can be compared with similar compounds such as:

  • Methyl 4-[(2,4-dichlorobenzyl)oxy]benzoate
  • Methyl 4-[(3,5-dichlorobenzyl)oxy]benzoate
  • Methyl 4-[(3,4-difluorobenzyl)oxy]benzoate

Uniqueness:

Properties

IUPAC Name

methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCCBUCCCONRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of methyl 4-hydroxybenzoate (366 mg, 2.41 mmol) and sodium hydride (116 mg, 60% w/w dispersion in oil, 2.65 mmol) in tetrahydrofuran (12 mL) was added 3,4-dichlorobenzyl bromide (578 mg, 2.41 mmol) and the reaction mixture was stirred at room temperature for 48 hours. The reaction was quenched by addition of methanol (15 mL) and was then evaporated to dryness. The resulting residue was purified by flash column chromatography using ethyl acetate/heptane as eluant. The title compound was isolated as a white solid (750 mg, 100%).
Quantity
366 mg
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
578 mg
Type
reactant
Reaction Step Two
Name
Yield
100%

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